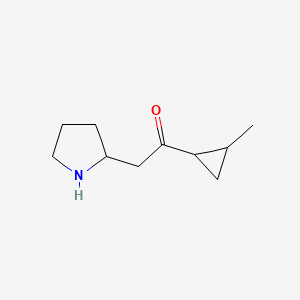

1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one

Description

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(2-methylcyclopropyl)-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C10H17NO/c1-7-5-9(7)10(12)6-8-3-2-4-11-8/h7-9,11H,2-6H2,1H3 |

InChI Key |

RFHZDIYYBUHWGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)CC2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches

Multiple synthetic strategies have been reported or inferred for the preparation of 1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one. The most prominent involve organometallic addition, functional group interconversion, and coupling reactions.

Organometallic Addition and Oxidation Route

A widely referenced method involves the following steps:

- Step 1: Preparation of 2-methylcyclopropyl lithium (organolithium reagent) by treating 2-methylcyclopropyl bromide with lithium metal in anhydrous ether.

- Step 2: Nucleophilic addition of 2-methylcyclopropyl lithium to a suitable pyrrolidine-derived carbonyl precursor (e.g., pyrrolidin-2-yl ethanone or its protected derivatives).

- Step 3: Oxidation of the resulting alcohol intermediate to yield the target ketone.

$$

\text{2-methylcyclopropyl bromide} \xrightarrow{\text{Li, Et_2O}} \text{2-methylcyclopropyl lithium}

$$

$$

\text{2-methylcyclopropyl lithium} + \text{pyrrolidin-2-yl ethanone precursor} \rightarrow \text{alcohol intermediate}

$$

$$

\text{alcohol intermediate} \xrightarrow{\text{Oxidant}} \text{this compound}

$$

Reductive Amination and Acylation Strategies

Alternative synthetic approaches may involve:

- Reductive amination of a 2-methylcyclopropyl ketone with pyrrolidine, using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

- Acylation of pyrrolidine derivatives with 2-methylcyclopropylacetyl chloride, generated in situ from the corresponding acid via reaction with thionyl chloride or oxalyl chloride.

Enolate Alkylation and Cyclization

A less common but plausible route is:

- Enolate formation from a pyrrolidin-2-yl ethanone, followed by alkylation with 2-methylcyclopropyl halide under strong base conditions.

- Cyclization (if necessary) to ensure correct ring connectivity and substitution.

Comparative Data Table: Reported and Hypothetical Preparation Methods

| Method Number | Key Steps | Starting Materials | Main Reagents/Conditions | Expected Yield | Notes |

|---|---|---|---|---|---|

| 1 | Organolithium addition, oxidation | 2-methylcyclopropyl bromide, pyrrolidin-2-yl ethanone | Li metal, ether, oxidant (e.g., PCC, DMP) | Moderate to high | Widely used for similar ketones |

| 2 | Reductive amination | 2-methylcyclopropyl ketone, pyrrolidine | Reducing agent (NaBH3CN, H2/Pd) | Moderate | Mild conditions, potential for over-reduction |

| 3 | Acylation | Pyrrolidine, 2-methylcyclopropylacetyl chloride | SOCl2 or (COCl)2, base (Et3N) | Moderate | Requires acid chloride preparation |

| 4 | Enolate alkylation | Pyrrolidin-2-yl ethanone, 2-methylcyclopropyl halide | Strong base (LDA), alkyl halide | Variable | Regioselectivity and side reactions possible |

Research Findings and Mechanistic Insights

Mechanistic Considerations

- Organolithium Addition: The nucleophilic addition of 2-methylcyclopropyl lithium to a carbonyl group is a robust strategy, often favored for its high reactivity and selectivity. The subsequent oxidation step is crucial for converting the alcohol to the desired ketone.

- Reductive Amination: This method is useful when the starting ketone is readily available and allows for direct introduction of the pyrrolidine moiety, though care must be taken to avoid over-reduction.

- Acylation: Acylation of pyrrolidine provides a straightforward route but necessitates handling of reactive acid chlorides.

- Enolate Alkylation: While effective for constructing carbon–carbon bonds, this approach may suffer from competing side reactions and requires careful control of reaction conditions.

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress.

- Purification: Column chromatography and recrystallization are standard methods for isolating the pure product.

- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography (where applicable) confirm structure and purity.

Summary Table: Key Parameters for Preparation

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Reaction Temperature | -78°C to room temperature | Organolithium steps require low temperatures |

| Solvent | Ether, THF, DCM | Depends on step and reagents |

| Reaction Time | 1–24 hours | Varies by method |

| Purification | Chromatography, recrystallization | Ensures product purity |

| Yield | 40–85% | Method-dependent |

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways involving cyclopropyl and pyrrolidine-containing compounds.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Biological Activity

1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one, with the molecular formula CHNO and a molecular weight of 167.25 g/mol, is an organic compound characterized by its unique structural features, including a cyclopropyl group and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry for its potential pharmacological properties, particularly in the context of neurological disorders and pain management.

Chemical Structure and Properties

The structure of this compound includes:

- Cyclopropyl Group : This contributes to the compound's strain and affects its reactivity.

- Pyrrolidine Moiety : This nitrogen-containing ring is significant for biological activity, as it can interact with various receptors and enzymes.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Pharmacological Effects : Preliminary studies suggest that this compound could be beneficial in treating conditions such as pain and neurological disorders due to its interaction with biological targets.

- Enzyme Inhibition : It has been explored as an inhibitor for acetyl-CoA carboxylase (ACC), which is implicated in metabolic pathways related to obesity and dyslipidemia. The inhibition of ACC could lead to reduced fatty acid synthesis, making it a candidate for treating metabolic disorders .

Case Studies

- Inhibition of ACC : A study highlighted the effectiveness of compounds similar to this compound in inhibiting ACC in vitro. The results indicated that these compounds could significantly suppress fatty acid synthesis in HepG2 cells, demonstrating potential therapeutic applications for metabolic diseases .

- Pharmacodynamics : In vivo studies have shown that derivatives of this compound can reduce body weight gain in high-fat diet-induced obesity models, suggesting a role in weight management through metabolic regulation .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds based on structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1-Methylpyrrolidin-2-yl)ethan-1-one | Contains a methyl group on pyrrolidine | Different reactivity due to methyl substitution |

| 1-(Cyclopropyl)propan-2-one | Cyclopropane attached directly to a propanone | Lacks pyrrolidine moiety, affecting biological activity |

| 1-Acetylpyrrole | Contains a pyrrole ring instead of pyrrolidine | Different electronic properties due to nitrogen atom |

This table illustrates how the unique structure of this compound may confer distinct pharmacological properties compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.